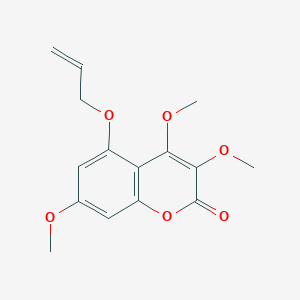
2H-1-Benzopyran-2-one, 3,4,7-trimethoxy-5-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3,4,7-trimethoxy-5-(2-propenyloxy)- is a complex organic compound belonging to the benzopyran family Benzopyrans are polycyclic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4,7-trimethoxy-5-(2-propenyloxy)- typically involves multiple steps, starting from simpler precursors. One common approach is the alkylation of a benzopyran derivative with appropriate methoxy and propenyloxy substituents. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,4,7-trimethoxy-5-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,4,7-trimethoxy-5-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4,7-trimethoxy-5-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Another benzopyran derivative with two methoxy groups.
2H-1-Benzopyran-2-one, 3,8-trihydroxy-: Contains three hydroxyl groups instead of methoxy groups.
2H-1-Benzopyran-2-one, 7-methoxy-: Features a single methoxy group.
Uniqueness
2H-1-Benzopyran-2-one, 3,4,7-trimethoxy-5-(2-propenyloxy)- is unique due to its specific combination of methoxy and propenyloxy groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62330-12-5 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
3,4,7-trimethoxy-5-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C15H16O6/c1-5-6-20-10-7-9(17-2)8-11-12(10)13(18-3)14(19-4)15(16)21-11/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
BOVURPOJPPOVHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OCC=C)C(=C(C(=O)O2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


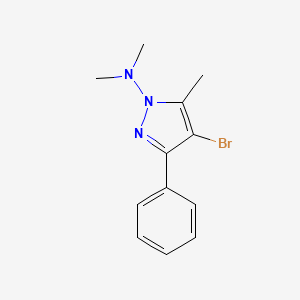
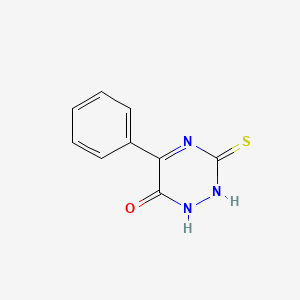
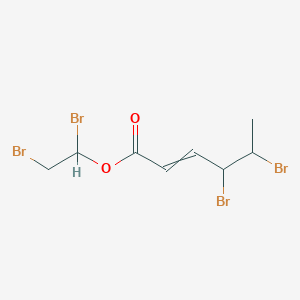
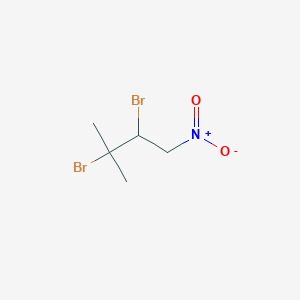
![2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide](/img/structure/B14531968.png)
![5,5'-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14531974.png)
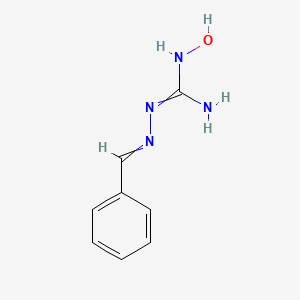
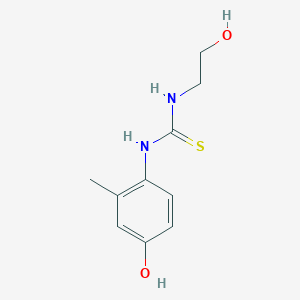
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14532009.png)
![4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14532011.png)
![1,3,5,7-Tetramethyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene](/img/structure/B14532018.png)
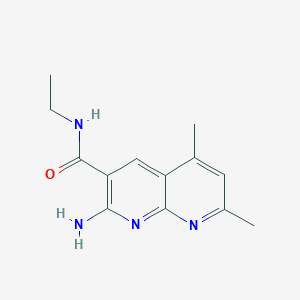
![1,1'-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene)](/img/structure/B14532027.png)
![1-[(Oxo-lambda~4~-sulfanylidene)amino]decane](/img/structure/B14532032.png)
